3,4,4',5-Tetrachlorodiphenyl ether
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Overview
Description
3,4,4’,5-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental and health impacts due to their persistence and bioaccumulation .
Preparation Methods
The synthesis of 3,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the reaction of diphenyl ether with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
3,4,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated diphenyl ethers.
Scientific Research Applications
3,4,4’,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCDEs in environmental samples.
Biology: Studies have investigated its effects on biological systems, particularly its potential toxicity and bioaccumulation in aquatic organisms.
Medicine: Research has explored its potential as a model compound for studying the mechanisms of action of chlorinated organic pollutants.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate a cascade of molecular events leading to changes in gene expression and cellular function. This interaction is similar to that observed with other chlorinated aromatic compounds, which can result in toxic effects such as oxidative stress and disruption of endocrine function .
Comparison with Similar Compounds
3,4,4’,5-Tetrachlorodiphenyl ether can be compared with other similar compounds, such as:
2,4,4’,5-Tetrachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and toxicity.
3,3’,4,4’-Tetrachlorobiphenyl: Another chlorinated aromatic compound with similar environmental and health concerns but differing in its biphenyl structure.
2,3’,4’,5-Tetrachlorodiphenyl ether: Another isomer with different chlorine positions, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of 3,4,4’,5-Tetrachlorodiphenyl ether in terms of its specific chlorine substitution pattern and its resulting chemical behavior and applications.
Properties
CAS No. |
62615-07-0 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H |
InChI Key |
CAUBBRCOHHHCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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